molecular formula C3H6O2S B14638395 S-(Hydroxymethyl) ethanethioate CAS No. 51930-26-8

S-(Hydroxymethyl) ethanethioate

Cat. No.: B14638395
CAS No.: 51930-26-8
M. Wt: 106.15 g/mol
InChI Key: AYARDDBGOVHSNA-UHFFFAOYSA-N
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Description

S-(Hydroxymethyl) ethanethioate: is an organic compound with the molecular formula C3H6O2S . It is also known by its IUPAC name, ethanethioic acid, S-(hydroxymethyl) ester . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Hydroxymethyl) ethanethioate typically involves the reaction of ethanethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is then hydrolyzed to yield the desired thioester. The general reaction can be represented as follows:

CH3CH2SH+CH2OCH3CH2S-CH2OHCH3CH2S-CH2COOH\text{CH}_3\text{CH}_2\text{SH} + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{S-CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{S-CH}_2\text{COOH} CH3​CH2​SH+CH2​O→CH3​CH2​S-CH2​OH→CH3​CH2​S-CH2​COOH

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(Hydroxymethyl) ethanethioate can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form ethanethiol and formaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxide, sulfone

    Reduction: Ethanethiol, formaldehyde

    Substitution: Various substituted thioesters

Scientific Research Applications

Chemistry: S-(Hydroxymethyl) ethanethioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes. It serves as a model compound to understand the role of thioesters in metabolic pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its thioester functional group can mimic the natural substrates of certain enzymes, making it a useful tool in medicinal chemistry.

Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals, including flavors, fragrances, and polymers

Mechanism of Action

The mechanism of action of S-(Hydroxymethyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-sulfur bonds. This reactivity is exploited in enzymatic reactions, where thioesters serve as intermediates in the transfer of acyl groups. The molecular targets of this compound include enzymes such as thioesterases and acyltransferases, which catalyze the cleavage and formation of thioester bonds.

Comparison with Similar Compounds

    S-Ethyl ethanethioate: Similar in structure but with an ethyl group instead of a hydroxymethyl group.

    S-Methyl ethanethioate: Contains a methyl group instead of a hydroxymethyl group.

    S-Propyl ethanethioate: Contains a propyl group instead of a hydroxymethyl group.

Uniqueness: S-(Hydroxymethyl) ethanethioate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s physical properties and reactivity.

Properties

CAS No.

51930-26-8

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

S-(hydroxymethyl) ethanethioate

InChI

InChI=1S/C3H6O2S/c1-3(5)6-2-4/h4H,2H2,1H3

InChI Key

AYARDDBGOVHSNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCO

Origin of Product

United States

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